L-Tagatose

説明

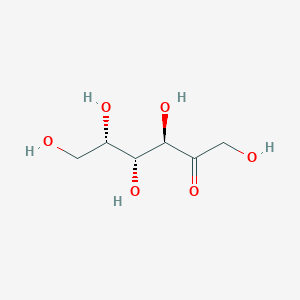

Structure

3D Structure

特性

IUPAC Name |

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318451 | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-82-2, 551-68-8 | |

| Record name | L-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAGATOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of L-Tagatose and Its Stereoisomers

This technical guide provides a comprehensive overview of the core physicochemical, biological, and metabolic properties of L-Tagatose and its key stereoisomers, including D-Tagatose and the Fructose enantiomers. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and application development.

Introduction to this compound and its Stereoisomers

Tagatose is a naturally occurring ketohexose, a simple sugar with the molecular formula C₆H₁₂O₆.[1] It exists as two stereoisomers, or enantiomers: this compound and D-Tagatose. D-Tagatose, a C-4 epimer of D-fructose, is the more extensively studied form and is found in small quantities in dairy products, fruits, and cacao.[2][3] Recognized for its sucrose-like taste and texture, D-Tagatose possesses approximately 92% of the sweetness of sucrose (B13894) but only 38% of the calories (1.5 kcal/g).[2][3] Its minimal impact on blood glucose and insulin (B600854) levels has led to its approval as a safe food additive by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), which granted it Generally Recognized as Safe (GRAS) status in 2001.

This compound, the enantiomer of D-Tagatose, is less common but holds significant interest for its potential applications as a low-calorie sweetener and functional food ingredient, particularly in diabetic-friendly products due to its low glycemic index. This guide will compare the fundamental properties of this compound with its more common stereoisomers, D-Tagatose and the widely known D-Fructose and its enantiomer L-Fructose, to provide a clear technical perspective.

Comparative Physicochemical and Biological Properties

The fundamental properties of this compound and its selected stereoisomers are summarized below. Data for L-isomers are often less available in literature; however, enantiomers (like L- and D-Tagatose) share identical physical properties such as melting point and solubility, differing primarily in their optical rotation.

| Property | This compound | D-Tagatose | L-Fructose | D-Fructose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 180.16 g/mol | 180.156 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline solid |

| Melting Point | 133–135 °C | 133–137 °C | Not well-documented | 103 °C |

| Solubility in Water | High | 58% (w/w) at 21°C; 160 g/100ml at 20°C | Soluble in water | ~4000 g/L (25 °C) |

| Sweetness (vs. Sucrose) | ~92% (inferred) | 90–92% | Sweet | ~173% |

| Caloric Value | ~1.5 kcal/g (inferred) | 1.5 kcal/g | Lower than sucrose | ~4 kcal/g |

| Glycemic Index (GI) | Very Low (~3) | 3 | Not well-documented | 23 |

| Specific Rotation [α]D | > 0° (predicted) | -4° to -5.6° (1% aq. sol.) | > 0° | -92° (levorotatory) |

Stereoisomeric Relationships

The structural relationships between ketohexose stereoisomers are critical to understanding their distinct biological and chemical properties. This compound and D-Tagatose are enantiomers, meaning they are non-superimposable mirror images of each other. D-Tagatose is also the C-4 epimer of D-fructose, differing only in the stereochemical arrangement at the fourth carbon atom.

Metabolic Pathways and Biological Effects

Only about 20-25% of ingested D-Tagatose is absorbed in the small intestine. The absorbed portion is metabolized primarily in the liver through a pathway similar to that of fructose, but at a slower rate.

-

Phosphorylation: Fructokinase phosphorylates D-Tagatose to D-Tagatose-1-phosphate (T1P).

-

Cleavage: Aldolase then cleaves T1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.

-

Glycolysis Entry: These two products are intermediates of the glycolytic pathway and can be used for energy production.

The accumulation of T1P has notable effects on glucose metabolism: it stimulates glucokinase activity, which increases glucose phosphorylation and subsequent storage as glycogen (B147801), and it inhibits glycogen phosphorylase, preventing the breakdown of glycogen. The unabsorbed D-Tagatose passes to the large intestine, where it is fermented by gut microbiota, acting as a prebiotic that promotes the growth of beneficial bacteria.

Experimental Protocols

The most common method for producing D-Tagatose involves the enzymatic isomerization of D-galactose. Since D-galactose is a component of lactose (B1674315) (milk sugar), a cost-effective production process often starts with lactose hydrolysis.

Objective: To produce D-Tagatose from lactose using a two-enzyme system.

Materials:

-

Lactose solution (e.g., from whey permeate)

-

Immobilized β-galactosidase enzyme

-

Immobilized L-arabinose isomerase (L-AI) enzyme

-

Phosphate buffer (pH 6.5-7.0)

-

Bioreactor with temperature and pH control

-

HPLC system for analysis

Methodology:

-

Lactose Hydrolysis:

-

Prepare a solution of lactose (e.g., 100 g/L) in phosphate buffer.

-

Introduce the immobilized β-galactosidase into the solution within a bioreactor maintained at its optimal temperature (e.g., 50°C).

-

This enzyme hydrolyzes lactose into D-glucose and D-galactose.

-

Monitor the reaction until a high degree of hydrolysis is achieved (e.g., >90%).

-

-

Separation (Optional but Recommended):

-

The resulting mixture contains D-glucose and D-galactose. While some processes proceed directly to isomerization, separating D-galactose via chromatographic methods can improve the efficiency of the next step.

-

-

Isomerization of D-Galactose:

-

Transfer the D-galactose-containing solution to a second bioreactor.

-

Introduce immobilized L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-Tagatose.

-

Maintain the reactor at the optimal conditions for the L-AI, typically at a higher temperature (e.g., 60-70°C) and a neutral to slightly alkaline pH. The equilibrium of the reaction favors D-Tagatose formation at higher temperatures.

-

-

Purification:

-

After the isomerization reaction reaches equilibrium (typically a conversion rate of 30-50% without process enhancements), the resulting syrup contains D-Tagatose, unreacted D-galactose, and other components.

-

Purify D-Tagatose from the mixture using chromatographic fractionation and subsequent crystallization.

-

Objective: To determine the concentration of Tagatose in a solution.

Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a standard method for quantifying non-UV-absorbing compounds like sugars. The separation is typically achieved on a column designed for carbohydrate analysis.

Materials and Equipment:

-

HPLC system equipped with a pump, autosampler, column oven, and RI detector.

-

Carbohydrate analysis column (e.g., Aminex HPX-87C or similar).

-

Mobile phase: Degassed, ultrapure water.

-

Standard solutions of pure Tagatose (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 g/L).

-

Sample solutions, filtered through a 0.22 µm syringe filter.

Methodology:

-

System Preparation:

-

Set up the HPLC system. Equilibrate the carbohydrate column with the mobile phase (ultrapure water) at a constant flow rate (e.g., 0.6 mL/min) and temperature (e.g., 85°C).

-

Allow the RI detector to warm up and stabilize.

-

-

Calibration:

-

Inject a known volume (e.g., 20 µL) of each standard solution in ascending order of concentration.

-

Record the chromatograms and determine the peak area for Tagatose at its characteristic retention time.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should be linear (R² > 0.99).

-

-

Sample Analysis:

-

Inject the same volume of the filtered, unknown sample solution into the HPLC system under the identical conditions used for the standards.

-

Identify the Tagatose peak based on its retention time compared to the standards.

-

Integrate the peak area for the Tagatose peak in the sample chromatogram.

-

-

Quantification:

-

Calculate the concentration of Tagatose in the sample by using the linear regression equation derived from the calibration curve.

-

Conclusion

This compound and its stereoisomers, particularly D-Tagatose, represent a class of functional sweeteners with significant potential for the food, beverage, and pharmaceutical industries. Their unique combination of sucrose-like sweetness, low caloric value, and minimal glycemic impact makes them excellent alternatives to traditional sugars. The detailed understanding of their physicochemical properties, metabolic pathways, and production protocols provided in this guide serves as a foundational resource for scientists and developers aiming to harness the benefits of these rare sugars in novel applications, from healthier consumer products to targeted therapeutic interventions. Further research into the specific biological activities of this compound is warranted to fully explore its potential.

References

L-Tagatose: A Comprehensive Technical Guide on its Synthesis and Putative Biological Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a detailed overview of L-Tagatose, a rare monosaccharide and the L-enantiomer of the low-calorie sweetener D-Tagatose. In stark contrast to its D-isomer, this compound is not reported to occur naturally. This document synthesizes the available scientific information, focusing on its chemical synthesis, as this represents the primary context of its scientific "discovery" and availability. The guide details a key experimental protocol for its synthesis, discusses potential analytical methodologies for its characterization, and addresses the current void in understanding its biological activity and metabolic pathways.

Discovery and Natural Occurrence: An Enantiomer Defined by Synthesis

The discovery of this compound is intrinsically linked to its synthesis rather than isolation from natural sources. Unlike its D-isomer, which is found in trace amounts in dairy products, fruits, and cacao, extensive literature searches reveal a conspicuous absence of evidence for the natural occurrence of this compound.[1][2][3][4][5] Therefore, the "discovery" of this compound is best understood as its first successful chemical synthesis. One of the primary methods for its production involves the isomerization of L-galactose. This positions this compound as a synthetically derived rare sugar, with its properties and potential applications being subjects of academic interest rather than established biological function.

Quantitative Data on Natural Occurrence

Due to the lack of evidence for its presence in natural systems, there is no quantitative data available on the natural occurrence of this compound. All available quantitative data pertains to D-Tagatose.

Experimental Protocols

The primary experimental protocol of significance for this compound is its chemical synthesis. The following section details a method for the synthesis of this compound from L-galactose.

Chemical Synthesis of this compound from L-Galactose

This protocol is adapted from a patented method for the synthesis of tagatose isomers.

Objective: To synthesize this compound by the isomerization of L-galactose using a metal hydroxide (B78521) catalyst.

Materials:

-

L-galactose

-

Calcium hydroxide (Ca(OH)₂)

-

Calcium acetate (B1210297) (Ca(CH₃COO)₂)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Magnetic stirrer and stir bar

-

25 ml Erlenmeyer flask

-

Filtration apparatus

-

Rotary evaporator or other vacuum concentration system

-

This compound seed crystals (for crystallization)

Methodology:

-

Reaction Setup: In a 25 ml Erlenmeyer flask equipped with a magnetic stirrer, combine 0.5 g of L-galactose, 5 ml of deionized water, 0.2 g of calcium hydroxide, and 22 mg of calcium acetate.

-

Isomerization: Stir the mixture at room temperature. The reaction leads to the formation of a solid calcium hydroxide-L-tagatose complex. The original protocol suggests a 2-hour reaction time.

-

Isolation of the Complex: After the reaction period, filter the solution to collect the solid calcium hydroxide-L-tagatose complex.

-

Neutralization and Release of this compound: Resuspend the collected sticky complex in 5 ml of deionized water. Bubble carbon dioxide gas through the slurry until the pH of the solution is below 7. This neutralizes the calcium hydroxide, forming calcium carbonate (CaCO₃) and releasing free this compound into the solution.

-

Removal of Calcium Carbonate: Filter the slurry to remove the precipitated calcium carbonate.

-

Deionization and Concentration: The resulting filtrate, containing this compound, should be deionized using appropriate ion-exchange resins. Following deionization, concentrate the solution in vacuo (e.g., using a rotary evaporator) to obtain a syrup.

-

Crystallization: Seed the concentrated syrup with a few this compound crystals to induce crystallization.

-

Final Product: The crystallized product is pure this compound. The reported yield for this method is approximately 44%.

Analytical Methods for Detection and Quantification

Table 1: Potential Analytical Methods for this compound

| Method | Principle | Potential Application for this compound Analysis | References |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of this compound in reaction mixtures and assessment of purity. Different column chemistries (e.g., amino-based) can be employed for sugar analysis. | |

| Gas Chromatography (GC) | Separation of volatile compounds. Sugars require derivatization (e.g., silylation) to become volatile. | Provides high resolution for the separation of sugar isomers. Can be used for purity assessment and quantification. | |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. Sugars can be derivatized to be charged. | Offers high-throughput analysis and good resolution for sugar isomers. | |

| Colorimetric Methods (e.g., Cysteine-Carbazole-Sulfuric Acid) | Formation of a colored product upon reaction with specific reagents. | A general method for the quantification of ketoses. While described for D-tagatose, it is likely applicable to this compound. Requires validation for specificity and accuracy. |

Signaling Pathways and Biological Activity

Currently, there is no published research detailing specific signaling pathways or metabolic routes for this compound in any biological system. The extensive research on the metabolism of D-Tagatose, which involves the tagatose-6-phosphate pathway, cannot be assumed to apply to this compound due to the stereospecificity of enzymes. The biological effects and potential toxicity of this compound remain uninvestigated.

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Chemical synthesis workflow for this compound from L-galactose.

Conclusion

This compound remains a rare sugar primarily of synthetic interest. The lack of evidence for its natural occurrence distinguishes it significantly from its well-studied D-isomer. The future of this compound research will likely depend on the development of more efficient and scalable synthesis methods, which would, in turn, enable detailed investigations into its physicochemical properties and potential biological activities. For researchers and drug development professionals, this compound represents an unexplored chemical entity, with its potential applications and metabolic fate awaiting discovery.

References

A Preliminary Investigation of L-Tagatose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatose, a rare hexose (B10828440) and an epimer of D-fructose, has garnered significant interest as a low-calorie sweetener with potential therapeutic applications. Its unique metabolic fate, characterized by limited intestinal absorption and subsequent fermentation by gut microbiota, contributes to its low caloric value and prebiotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

Data Presentation

The following tables summarize the key quantitative data related to this compound metabolism, providing a basis for comparison and further investigation.

Table 1: Physicochemical and Metabolic Properties of this compound

| Property | Value | References |

| Sweetness (relative to sucrose) | ~92% | [1] |

| Caloric Value | ~1.5 kcal/g | [1] |

| Glycemic Index | 3 | [1] |

| Small Intestinal Absorption | 15-25% | [1][2] |

Table 2: Enzyme Kinetics of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Source Organism | References |

| Fructokinase | D-Fructose | - | 3.12 µmol/mg protein/min | Hyaloperonospora arabidopsidis | |

| Fructokinase (inhibition by D-Tagatose) | D-Fructose | Ki = 70.05 ± 5.14 mM | - | Hyaloperonospora arabidopsidis | |

| Tagatose-1,6-bisphosphate Aldolase (B8822740) | D-Tagatose 1,6-bisphosphate | - | - | Streptococcus pyogenes |

Table 3: Physiological Effects of D-Tagatose in Human Clinical Trials

| Parameter | Dosage | Duration | Change | References |

| HbA1c | 15g, 3 times daily | 10 months | Statistically significant reduction | |

| Fasting Blood Glucose | 15g, 3 times daily | 10 months | Reduction | |

| Total Cholesterol | 15g, 3 times daily | 10 months | Reduction | |

| LDL Cholesterol | 15g, 3 times daily | 10 months | Reduction | |

| Liver Glycogen Concentration | 15g, 3 times daily | 28 days | No significant change | |

| Liver Volume | 15g, 3 times daily | 28 days | No significant change |

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for studying this compound metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound metabolism.

Protocol 1: In Vivo this compound Distribution and Metabolism using Stable Isotope Tracing

Objective: To determine the tissue-specific distribution and metabolic fate of this compound in an animal model.

Materials:

-

This compound-¹³C (or other stable isotope-labeled variant)

-

C57BL/6 mice (or other appropriate animal model)

-

Oral gavage needles

-

Liquid nitrogen

-

Homogenizer

-

Ice-cold methanol, chloroform, and water (HPLC grade)

-

Centrifuge

-

LC-MS/MS system with a HILIC column

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (4-8 hours) with free access to water before the experiment.

-

Dosing: Prepare a sterile solution of this compound-¹³C in water. Administer a single oral dose via gavage (e.g., 2 g/kg body weight).

-

Tissue Collection: At predetermined time points post-dosing (e.g., 15, 30, 60, 120 minutes), euthanize the animals according to approved institutional protocols. Immediately dissect tissues of interest (e.g., liver, sections of the small and large intestine, blood for plasma) and flash-freeze them in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction:

-

For solid tissues, homogenize the frozen tissue in a pre-chilled mixture of ice-cold methanol:chloroform:water (2:1:1 v/v/v).

-

For plasma, add ice-cold methanol to precipitate proteins.

-

Vortex all samples thoroughly and incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the upper aqueous phase containing polar metabolites.

-

-

Sample Preparation for LC-MS/MS: Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

-

LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system equipped with a HILIC column. Develop a method to separate and quantify this compound and its expected phosphorylated metabolites based on their mass-to-charge ratio and retention times. Monitor for the incorporation of the ¹³C label into downstream metabolites of glycolysis and other connected pathways.

Protocol 2: Fructokinase Activity Assay

Objective: To measure the activity of fructokinase in phosphorylating this compound.

Materials:

-

Purified fructokinase or cell lysate containing the enzyme

-

This compound solution

-

ATP solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂)

-

HPLC system with a suitable column for sugar and sugar-phosphate separation (e.g., anion exchange)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of this compound, and the enzyme solution.

-

Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

-

Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent (e.g., perchloric acid followed by neutralization).

-

Analysis: Analyze the reaction mixture by HPLC to quantify the amount of this compound-1-phosphate produced.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme. For kinetic analysis, vary the concentration of this compound while keeping ATP concentration constant, and determine Km and Vmax from a Lineweaver-Burk or Michaelis-Menten plot.

Protocol 3: Tagatose-1,6-bisphosphate Aldolase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the activity of tagatose-1,6-bisphosphate aldolase.

Materials:

-

Purified aldolase or cell lysate

-

D-Tagatose 1,6-bisphosphate (substrate)

-

Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Background Reading: Add the aldolase enzyme to the cuvette and measure the background rate of NADH oxidation at 340 nm.

-

Initiate Reaction: Start the reaction by adding the substrate, D-Tagatose 1,6-bisphosphate.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of DHAP and G3P production by the aldolase.

-

Calculation: Calculate the aldolase activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH.

Protocol 4: Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by GC-MS

Objective: To quantify the production of SCFAs from this compound fermentation by gut microbiota.

Materials:

-

Fecal samples from subjects consuming a diet with or without this compound

-

Internal standard (e.g., 2-ethylbutyric acid)

-

Acidified water (e.g., with HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: Homogenize a known weight of fecal sample in acidified water. Add the internal standard.

-

Extraction: Extract the SCFAs from the aqueous phase into diethyl ether by vigorous vortexing followed by centrifugation to separate the phases. Repeat the extraction to ensure complete recovery.

-

Derivatization: Evaporate the pooled ether extracts to dryness under a stream of nitrogen. Add the derivatizing agent and an appropriate solvent (e.g., acetonitrile) and heat to facilitate the reaction (e.g., 60°C for 30 minutes).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC will separate the different SCFA derivatives, and the MS will detect and quantify them based on their specific mass fragmentation patterns.

-

Quantification: Create a standard curve using known concentrations of SCFA standards. Quantify the SCFAs in the fecal samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Conclusion

This technical guide provides a foundational understanding of this compound metabolism, offering quantitative data and detailed experimental protocols to aid researchers in their investigations. The unique metabolic properties of this compound, including its hepatic metabolism via a fructose-like pathway and its fermentation by gut microbiota, present numerous opportunities for further research into its physiological effects and potential applications in nutrition and medicine. The provided methodologies offer a starting point for elucidating the intricate details of this compound's metabolic journey and its impact on human health.

References

L-Tagatose: A Comprehensive Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatose, a rare ketohexose and the enantiomer of the more common D-Tagatose, presents a unique and valuable chiral scaffold for synthetic chemists. Its distinct stereochemical arrangement offers a powerful starting point for the asymmetric synthesis of a variety of bioactive molecules, including novel nucleoside analogues and iminosugars with potential therapeutic applications. While commercially less prevalent than its D-isomer, the synthetic utility of this compound as a chiral building block is a growing area of interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role as a precursor for complex chiral molecules.

Physicochemical Properties of this compound

This compound is a white crystalline powder with a molecular formula of C₆H₁₂O₆ and a molecular weight of 180.16 g/mol [1]. As an enantiomer of D-Tagatose, it shares many of its physical properties, such as high solubility in water. The key distinguishing feature is its opposite optical rotation.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 17598-82-2 | [1] |

| Appearance | White crystalline powder | [2] |

| IUPAC Name | (3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

| Optical Rotation [α]²⁰/D | +4 to +7° (c=1 in H₂O) | |

| Melting Point | ~134-135 °C (for D-Tagatose) | |

| Solubility | High in water |

Synthesis of this compound

The preparation of this compound can be achieved through both chemical and enzymatic methods, primarily starting from L-galactose or galactitol (dulcitol).

Chemical Synthesis: Isomerization of L-Galactose

A common method for the synthesis of this compound is the isomerization of L-galactose under alkaline conditions, analogous to the production of D-Tagatose from D-galactose. This process typically involves the use of a metal hydroxide (B78521), such as calcium hydroxide, which facilitates the epimerization at the C-2 position.

Experimental Protocol: Isomerization of L-Galactose to this compound

This protocol is adapted from methods described for the synthesis of D-Tagatose.

Materials:

-

L-Galactose

-

Calcium Hydroxide (Ca(OH)₂)

-

Calcium Acetate (B1210297)

-

Dry Ice (solid CO₂)

-

Deionized Water

-

Cation and Anion exchange resins

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve L-galactose in deionized water.

-

Isomerization: Add calcium hydroxide and a catalytic amount of calcium acetate to the L-galactose solution. Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Complex Precipitation: As the reaction proceeds, a calcium hydroxide-L-tagatose complex will precipitate out of the solution.

-

Isolation of the Complex: After a sufficient reaction time (typically several hours), the solid complex is collected by filtration.

-

Neutralization and Release of this compound: The collected complex is resuspended in deionized water, and the slurry is neutralized by bubbling carbon dioxide gas through it until the pH is below 7. This precipitates calcium carbonate.

-

Purification: The calcium carbonate is removed by filtration. The resulting solution containing this compound is then passed through cation and anion exchange resins to remove residual salts.

-

Isolation of this compound: The purified solution is concentrated under reduced pressure to yield a syrup. Crystallization can be induced by seeding with a few crystals of this compound, if available, to obtain pure this compound.

Enzymatic Synthesis

Enzymatic methods offer a milder and more specific route to tagatose synthesis. L-arabinose isomerase (L-AI) is a key enzyme that can catalyze the isomerization of D-galactose to D-tagatose and, by analogy, L-galactose to this compound. Additionally, some microorganisms can produce this compound from galactitol (dulcitol) through oxidation.

Experimental Protocol: Enzymatic Synthesis of this compound from L-Galactose

This protocol outlines a general procedure using L-arabinose isomerase.

Materials:

-

L-Galactose

-

L-arabinose isomerase (e.g., from Lactobacillus fermentum)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Metal cofactor (e.g., MnCl₂)

-

Heating system for temperature control

Procedure:

-

Enzyme Preparation: The L-arabinose isomerase can be used as a purified enzyme, an immobilized enzyme, or as whole cells expressing the enzyme.

-

Reaction Mixture: Prepare a solution of L-galactose in the phosphate buffer. Add the metal cofactor, which is often required for enzyme activity and stability.

-

Enzymatic Conversion: Add the L-arabinose isomerase to the reaction mixture. Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 50-60 °C) for a duration sufficient to reach equilibrium.

-

Reaction Termination: The reaction is stopped by heat inactivation of the enzyme (e.g., heating to 80-90 °C for 10-15 minutes).

-

Purification: The resulting mixture, containing this compound and unreacted L-galactose, can be purified using chromatographic techniques such as ion-exchange chromatography to remove the enzyme and salts, followed by preparative HPLC to separate this compound from L-galactose.

This compound as a Chiral Building Block in Synthesis

The true potential of this compound for drug development professionals lies in its utility as a chiral starting material. Its multiple stereocenters and versatile functional groups (a ketone and five hydroxyls) allow for the stereocontrolled synthesis of complex and biologically active molecules.

Synthesis of Iminosugars

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential for the treatment of viral infections, diabetes, and genetic disorders like Gaucher's disease and cystic fibrosis. While direct synthesis from this compound is not widely documented, the synthesis of L-iminosugars can be envisioned through synthetic routes starting from L-sugars. For instance, the synthesis of 1-deoxy-L-iminosugars has been approached from D-sugar precursors through a series of transformations that effectively invert the stereochemistry. A similar strategy could be applied starting from this compound or its derivatives.

Synthesis of L-Nucleoside Analogues

L-nucleoside analogues are an important class of antiviral and anticancer agents. Their unnatural L-configuration often confers resistance to degradation by host enzymes while still being recognized and utilized by viral or cancer cell enzymes, leading to selective toxicity. This compound can serve as a precursor for the synthesis of the L-sugar moiety of these nucleoside analogues. The synthesis would involve the chemical modification of this compound to form a suitable glycosyl donor, which is then coupled with a nucleobase.

Illustrative Synthetic Workflow for L-Nucleoside Analogue Synthesis from this compound

Caption: Synthetic workflow for L-nucleoside analogues from this compound.

Synthesis of L-Talitol

L-Talitol, the sugar alcohol corresponding to L-talose, can be synthesized from this compound. This transformation involves the reduction of the ketone group of this compound. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions to selectively form the desired diastereomer.

Signaling Pathways and Biological Activity of this compound Derivatives

While this compound itself is primarily considered as a chiral building block, the bioactive molecules synthesized from it can modulate various biological pathways.

-

Iminosugar Derivatives: Iminosugars derived from L-sugars can act as pharmacological chaperones for misfolded proteins, a mechanism relevant in diseases like cystic fibrosis. They can also inhibit glycosidases involved in viral replication and metabolic disorders.

-

L-Nucleoside Analogues: These compounds typically exert their biological effects by being anabolized to their triphosphate forms within cells. These triphosphates can then act as competitive inhibitors or chain terminators for viral polymerases (e.g., reverse transcriptase in HIV) or cellular DNA/RNA polymerases in cancer cells, thereby inhibiting replication.

Signaling Pathway for Antiviral L-Nucleoside Analogues

Caption: General mechanism of action for antiviral L-nucleoside analogues.

Conclusion

This compound is a promising, yet underutilized, chiral building block with significant potential for the synthesis of complex, stereochemically defined bioactive molecules. Its availability through both chemical and enzymatic routes from L-galactose provides a foundation for its broader application in medicinal chemistry. The ability to serve as a scaffold for L-iminosugars and L-nucleoside analogues positions this compound as a valuable tool for researchers and drug development professionals exploring new therapeutic avenues for a range of diseases. Further exploration of synthetic methodologies starting from this compound is warranted to unlock its full potential in the development of next-generation therapeutics.

References

Initial Studies on L-Tagatose Microbial Utilization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of microbial utilization of rare sugars is a burgeoning field with significant implications for biotechnology and therapeutic development. While its stereoisomer, D-Tagatose, has been the subject of considerable research, L-Tagatose remains a largely unexplored frontier. This technical guide provides a framework for initiating research into the microbial metabolism of this compound. Due to the current scarcity of direct research on this compound, this document leverages established knowledge of related L-sugar metabolism to propose putative pathways and outlines a comprehensive suite of experimental protocols to guide initial investigations. The objective is to equip researchers with the foundational knowledge and methodological tools necessary to pioneer the study of this compound microbial utilization.

Introduction: The Unexplored Landscape of this compound Metabolism

This compound is a rare ketohexose and the L-enantiomer of D-Tagatose. While D-Tagatose is known to be metabolized by a limited number of microorganisms, primarily through the tagatose-6-phosphate pathway, the metabolic fate of this compound in microbial systems is virtually uncharacterized in scientific literature[1][2][3]. Studies have shown that many common pathogenic and spoilage bacteria are unable to catabolize D-tagatose and L-glucose, suggesting that L-sugars, in general, are not readily metabolized[1]. This lack of microbial utilization presents both a challenge and an opportunity: a challenge in identifying organisms that can metabolize it, and an opportunity for potential applications where resistance to microbial degradation is desirable.

This guide will provide a starting point for researchers by proposing a hypothetical metabolic pathway for this compound, based on the well-documented metabolism of the structurally similar L-sorbose, and by detailing the necessary experimental protocols to begin empirical investigation.

Proposed Metabolic Pathway for this compound

Given the absence of established pathways for this compound, we can infer a potential metabolic route based on the microbial metabolism of L-sorbose, another L-ketohexose. In bacteria such as Klebsiella pneumoniae and Lactobacillus casei, L-sorbose is metabolized via a phosphorylation-reduction-epimerization pathway[4]. By analogy, a putative pathway for this compound is proposed (Figure 1).

This hypothetical pathway involves the following key steps:

-

Transport and Phosphorylation: this compound is transported into the cell and phosphorylated to this compound-1-phosphate, likely by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).

-

Reduction: this compound-1-phosphate is then reduced to D-Galactitol-6-phosphate by an this compound-1-phosphate reductase.

-

Epimerization: D-Galactitol-6-phosphate is subsequently epimerized to D-Fructose-6-phosphate by a D-Galactitol-6-phosphate dehydrogenase.

-

Entry into Central Metabolism: D-Fructose-6-phosphate is a common intermediate of glycolysis and can be readily catabolized by most microorganisms.

Experimental Protocols for Initial Studies

To investigate the microbial utilization of this compound, a systematic experimental approach is required. Figure 2 outlines a general workflow for these initial studies.

References

Methodological & Application

Application Note: Enzymatic Production of D-Tagatose using L-arabinose Isomerase

Introduction

D-Tagatose is a naturally occurring ketohexose, a rare sugar that serves as a functional low-calorie sweetener. It possesses approximately 92% of the sweetness of sucrose (B13894) but with only one-third of the calories[1][2]. Its health benefits, including a low glycemic index, prebiotic properties, and its potential use in managing type II diabetes, have made it a subject of significant interest in the food, beverage, and pharmaceutical industries[1][3]. While chemical synthesis is possible, the biological production of D-Tagatose offers a greener, milder, and more sustainable alternative[4].

The primary enzymatic route for D-Tagatose production is the isomerization of D-galactose, a readily available substrate often derived from lactose (B1674315) hydrolysis. This conversion is catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4). This enzyme naturally catalyzes the isomerization of L-arabinose to L-ribulose but can effectively convert D-galactose to D-Tagatose due to structural similarities between the substrates. L-AIs have been identified and characterized from a wide range of microorganisms, including species of Escherichia, Lactobacillus, Geobacillus, and Thermotoga.

To enhance the economic viability and operational stability of the process, significant research has focused on enzyme immobilization. Immobilizing the L-arabinose isomerase, either as a purified enzyme or within whole cells, offers several advantages, including improved thermal and operational stability, simplified product separation, and the ability to reuse the biocatalyst for multiple batch reactions. This application note provides a comprehensive overview, data summary, and detailed protocols for the production of D-Tagatose using L-arabinose isomerase.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of different L-arabinose isomerases and production conditions.

Table 1: Characteristics of L-arabinose Isomerases from Various Microbial Sources

| Source Organism | Optimal Temperature (°C) | Optimal pH | Required Cofactor(s) | Reference |

| Bifidobacterium adolescentis | 55 | 6.5 | - | |

| Bacillus amyloliquefaciens | 45 | 7.5 | None (activity enhanced by Mg²⁺, Mn²⁺) | |

| Klebsiella pneumoniae | 40 | 8.0 | Mn²⁺ | |

| Thermotoga maritima | 80 | - | Mn²⁺ and/or Co²⁺ | |

| Arthrobacter sp. 22c | 52 | 5.0 - 9.0 | None (marginally activated by Mg²⁺, Mn²⁺) | |

| Geobacillus thermodenitrificans | 60 | 7.5 | Mn²⁺ | |

| Escherichia coli | 35 (Immobilized) | 7.5 (Immobilized) | - | |

| Lactobacillus reuteri | 65 | 6.0 | Mn²⁺, Co²⁺ |

Table 2: Kinetic Parameters of L-arabinose Isomerases for D-Galactose and L-arabinose

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM⁻¹ min⁻¹) | Reference |

| Bifidobacterium adolescentis | D-Galactose | 22.4 | 489 | 9.3 | |

| L-arabinose | 40.2 | 275.1 | 8.6 | ||

| Bacillus amyloliquefaciens | D-Galactose | 251.6 | - | 2.34 | |

| L-arabinose | 92.8 | - | 46.85 |

Table 3: Summary of D-Tagatose Production Conditions and Yields

| Biocatalyst Type | Enzyme Source | Substrate Conc. (g/L) | Conditions | Time (h) | D-Tagatose Yield (g/L) | Conversion (%) | Reference |

| Immobilized Whole Cells | E. coli (mutant L-AI) | 150 | 60°C, pH 6.5, 5mM Mn²⁺ | 20 | 76.00 | ~50.7 | |

| Immobilized Whole Cells | E. coli (mutant L-AI) | 250 | 60°C, pH 6.5, 5mM Mn²⁺ | 20 | 129.43 | ~51.8 | |

| Immobilized Enzyme | E. coli | - | - | 48 | 99.9 | 20 | |

| Immobilized Enzyme | Thermotoga neapolitana | 300 | 60°C, pH 8.0 | Continuous | ~145 | 48 | |

| Immobilized Enzyme | Gali152 | 100 | 60°C, pH 8.0 | 90 | 58 | 58 | |

| Immobilized Enzyme | Gali152 | 500 | 60°C, pH 8.0 | Continuous | 230 | 46 | |

| Free Enzyme | Thermotoga neapolitana | 1.8 | 80°C | - | 1.22 | 68 | |

| Free Enzyme | Lactobacillus plantarum NC8 | - | 60°C | 6 | - | 30 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the enzymatic production of D-Tagatose.

Protocol 1: Expression and Preparation of L-arabinose Isomerase

This protocol describes the expression of recombinant L-AI in E. coli and preparation of whole-cell biocatalysts.

-

Transformation: Transform a suitable E. coli expression host (e.g., BL21(DE3)) with a plasmid vector (e.g., pQE-80L) containing the L-arabinose isomerase (araA) gene.

-

Cultivation: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking (220 rpm).

-

Scale-Up: Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to remove residual medium. The resulting wet cell paste can be used directly for whole-cell biocatalysis or immobilization.

Protocol 2: Whole-Cell Immobilization in Sodium Alginate

This protocol details a common method for immobilizing whole-cell biocatalysts for enhanced stability and reusability.

-

Cell Suspension: Resuspend the harvested wet cell paste (from Protocol 1) in a buffer (e.g., 10 mM acetate (B1210297) buffer, pH 6.5) to a final concentration of 100 g/L (wet weight).

-

Alginate Mixture: Add sodium alginate powder to the cell suspension to a final concentration of 3% (w/v). Mix gently but thoroughly on a magnetic stirrer until the sodium alginate is completely dissolved and the mixture is homogenous. Avoid introducing excessive air bubbles.

-

Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring 2% (w/v) calcium chloride (CaCl₂) solution using a syringe and needle. The distance between the needle tip and the CaCl₂ solution surface should be approximately 10-15 cm to ensure the formation of spherical beads.

-

Curing: Allow the beads to harden in the CaCl₂ solution for at least 1-2 hours at 4°C with gentle agitation.

-

Washing: Collect the immobilized cell beads by filtration and wash them thoroughly with buffer (e.g., 10 mM acetate buffer, pH 6.5) to remove excess calcium ions and non-entrapped cells.

-

Storage: Store the immobilized beads at 4°C in buffer until use.

Protocol 3: Batch Production of D-Tagatose

This protocol describes a typical batch reaction for the conversion of D-galactose to D-Tagatose using immobilized cells.

-

Substrate Preparation: Prepare a D-galactose solution at the desired concentration (e.g., 150-250 g/L) in a reaction buffer (e.g., 10 mM acetate buffer, pH 6.5).

-

Cofactor Addition: Add the required metal ion cofactor, typically MnCl₂, to a final concentration of 5 mM.

-

Reaction Setup: Add a known quantity of the immobilized whole-cell beads (from Protocol 2) to the substrate solution in a sealed reaction vessel (e.g., a baffled flask).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with constant agitation (e.g., 220 rpm) for a predetermined duration (e.g., 20 hours).

-

Reaction Termination: Stop the reaction by separating the immobilized beads from the reaction mixture via filtration or decantation. The beads can be washed and stored for reuse. For analysis, a sample of the supernatant can be heat-inactivated (e.g., 100°C for 10 minutes) to denature any leaked enzymes.

-

Product Recovery: The supernatant containing D-Tagatose can be processed for purification.

Protocol 4: Analysis of D-Tagatose by HPLC

This protocol outlines a general method for quantifying D-Tagatose in reaction samples.

-

Sample Preparation: Centrifuge the reaction samples to remove any cells or debris. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Column: Employ a carbohydrate analysis column, such as an Aminex HPX-87C column.

-

Mobile Phase: Use ultrapure water as the mobile phase.

-

Operating Conditions:

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80-85°C

-

-

Quantification: Calculate the concentration of D-Tagatose by comparing the peak area to a standard curve prepared with known concentrations of pure D-Tagatose.

Visualizations

Diagram 1: Enzymatic Isomerization of D-Galactose

References

- 1. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production [mdpi.com]

Application Notes and Protocols for the Quantification of L-Tagatose

Introduction

L-Tagatose is a naturally occurring ketohexose, a monosaccharide that is an epimer of D-fructose. It has gained significant interest in the food and pharmaceutical industries as a low-calorie sweetener, with approximately 92% of the sweetness of sucrose (B13894) but only about one-third of the calories[1][2][3]. Its functional properties also include use as a texturizer, stabilizer, and humectant[3][4]. Given its increasing application, robust and accurate analytical methods for the quantification of this compound in various matrices, including raw materials, food products, and biological samples, are crucial for quality control, formulation development, and metabolic studies.

This document provides detailed application notes and protocols for several widely used analytical techniques for this compound quantification.

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note:

HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization. The technique takes advantage of the weakly acidic nature of carbohydrates, allowing for their separation as anions at high pH on a strong anion-exchange column. Pulsed amperometric detection provides direct quantification by measuring the electrical current generated from the oxidation of the carbohydrates on a gold electrode surface. This method is particularly suitable for complex matrices and can resolve closely related sugars.

Logical Relationship for HPAEC-PAD Analysis

References

Application Notes and Protocols for the HPLC Separation of L-Tagatose from D-Tagatose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tagatose, a naturally occurring ketohexose, is gaining significant interest in the pharmaceutical and food industries due to its properties as a low-calorie sweetener with prebiotic effects. It exists as two enantiomers, D-Tagatose and L-Tagatose. While D-Tagatose is the more common and studied form, the characterization and separation of its L-enantiomer are crucial for purity analysis, pharmacological studies, and process monitoring in enzymatic or chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these chiral molecules.

This document provides detailed application notes and protocols for two effective HPLC techniques for the separation of this compound from D-Tagatose: Ligand Exchange Chromatography (LEC) and Chiral Stationary Phase (CSP) Chromatography .

Method 1: Ligand Exchange Chromatography (LEC) for Tagatose Isomer Separation

Ligand exchange chromatography is a robust technique for the separation of sugars and their isomers. The separation is based on the differential interaction of the hydroxyl groups of the sugars with a metal ion (e.g., Ca²⁺) complexed to the stationary phase.

Application Note: Shodex SUGAR SC1011

The Shodex SUGAR SC1011 column, packed with a strong acid cation exchange resin in the calcium form (Ca²⁺), is suitable for the analysis of Tagatose as per the United States Pharmacopeia (USP) methodology.[1][2] This column separates saccharides through a combination of ligand exchange and size exclusion modes.[1]

Key Parameters:

-

Column: Shodex SUGAR SC1011 (or equivalent L19 packing material)

-

Mobile Phase: Degassed pure water is typically sufficient for neutral sugars.[3] For samples containing significant amounts of other cations, a dilute aqueous solution of calcium acetate (B1210297) (e.g., 0.05 mg/mL) can be used to maintain column performance.[2]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: Elevated temperatures (e.g., 80°C) are often used to prevent anomer separation and achieve sharper peaks.

-

Detection: Refractive Index (RI) Detector

-

Injection Volume: 5 - 20 µL

Experimental Protocol: LEC Separation

1. Materials and Reagents:

-

D-Tagatose standard

-

This compound standard

-

Deionized water (18.2 MΩ·cm), filtered and degassed

-

Calcium Acetate (optional, for mobile phase modification)

-

HPLC system with a pump, column oven, autosampler, and RI detector

-

Shodex SUGAR SC1011 column (8.0 mm I.D. x 300 mm)

2. Sample Preparation:

-

Prepare individual stock solutions of D-Tagatose and this compound in deionized water at a concentration of 1 mg/mL.

-

Prepare a mixed standard solution containing both D-Tagatose and this compound at a final concentration of 0.5 mg/mL each.

-

Filter all sample solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method:

| Parameter | Condition |

| Column | Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm) |

| Mobile Phase | Degassed Deionized Water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 80°C |

| Detector | Refractive Index (RI) Detector |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

4. Data Analysis:

-

Identify the peaks for D-Tagatose and this compound based on the retention times of the individual standards.

-

Calculate the resolution between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

Method 2: Chiral Stationary Phase (CSP) Chromatography for Enantioselective Separation

Chiral stationary phases are designed to have stereospecific interactions with enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the separation of a wide range of chiral compounds, including monosaccharides.

Application Note: Chiralpak AD-H

The Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been successfully used for the simultaneous separation of anomers and enantiomers of various monosaccharides, including fructose (B13574), an isomer of tagatose. This suggests its high potential for the enantioseparation of this compound and D-Tagatose.

Key Parameters:

-

Column: Chiralpak AD-H

-

Mobile Phase: A non-polar/polar mixture, typically n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A common mobile phase is a mixture of hexane-ethanol-TFA.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C or 40°C) to optimize separation.

-

Detection: Refractive Index (RI) Detector or UV detector at a low wavelength (e.g., < 210 nm) if the mobile phase allows.

-

Injection Volume: 5 - 20 µL

Experimental Protocol: CSP Separation

1. Materials and Reagents:

-

D-Tagatose standard

-

This compound standard

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

HPLC system with a pump, column oven, autosampler, and RI detector

-

Chiralpak AD-H column (4.6 mm I.D. x 250 mm)

2. Sample Preparation:

-

Prepare individual stock solutions of D-Tagatose and this compound in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a mixed standard solution containing both D-Tagatose and this compound at a final concentration of 0.5 mg/mL each in the mobile phase.

-

Filter all sample solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method:

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 mm I.D. x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / TFA (70:30:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Detector | Refractive Index (RI) Detector |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

4. Data Analysis:

-

Identify the peaks for D-Tagatose and this compound based on the retention times of the individual standards.

-

Calculate the retention factor (k'), selectivity factor (α), and resolution (Rs) to evaluate the separation performance.

Data Presentation

The following table summarizes the expected quantitative data for the separation of ketose enantiomers based on the described methods. Note that the data for L- and D-Tagatose separation on Chiralpak AD-H is extrapolated from the successful separation of L- and D-Fructose, which are isomers of tagatose.

| Parameter | Method 1: Ligand Exchange (Shodex SC1011) | Method 2: Chiral Stationary Phase (Chiralpak AD-H) |

| Analyte | D-Tagatose / this compound | D-Fructose / L-Fructose (as a proxy for Tagatose) |

| Retention Time (t_R1) | ~15 min (example) | D-Fructose anomers: ~8-10 min |

| Retention Time (t_R2) | ~18 min (example) | L-Fructose anomers: ~11-13 min |

| Resolution (Rs) | > 1.5 (expected) | > 1.5 (achieved for fructose enantiomers) |

| Selectivity (α) | > 1.1 (expected) | ~1.3 - 1.5 (for fructose enantiomers) |

Visualization of Experimental Workflows

Ligand Exchange Chromatography (LEC) Workflow

References

Application Notes and Protocols for L-Tagatose in Metabolic Tracer Studies

Note on Isomer Specificity: The vast majority of metabolic research and commercially available tracers utilize D-Tagatose, the naturally occurring ketohexose.[1][2][3] L-Tagatose is a rare sugar with limited available data regarding its metabolic fate and applications in tracer studies.[4] Therefore, these application notes and protocols are based on the extensive research conducted on D-Tagatose-1-¹³C , which serves as a robust framework for designing and interpreting analogous studies with other isomers.[5]

Application Notes

Introduction to D-Tagatose and ¹³C Isotope Tracing

D-Tagatose is a naturally occurring monosaccharide, an epimer of D-fructose, that has garnered significant interest as a low-calorie sweetener and potential therapeutic agent for metabolic disorders like type 2 diabetes and obesity. It has a sweetness comparable to sucrose (B13894) but with only about a third of the calories. A key feature of D-Tagatose is its unique metabolic fate; only about 15-25% of the ingested amount is absorbed in the small intestine, with the remainder passing to the large intestine for fermentation by the gut microbiota. The absorbed portion is metabolized primarily in the liver.

Stable isotope tracing using compounds like D-Tagatose-1-¹³C is a powerful technique in metabolic research. By replacing a carbon-12 atom with a stable, non-radioactive carbon-13 isotope, researchers can precisely track the molecule's absorption, distribution, and incorporation into various downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the accurate mapping and quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.

The primary advantages of using ¹³C-labeled tracers like D-Tagatose-1-¹³C over deuterated (²H) tracers include a minimal kinetic isotope effect (KIE) and a highly stable isotopic label. This ensures that the tracer behaves almost identically to its unlabeled counterpart, leading to more accurate and physiologically relevant measurements of metabolic fluxes.

Primary Metabolic Pathways and Applications

The metabolism of absorbed D-Tagatose closely mirrors that of D-fructose, occurring mainly in the liver through the following key steps:

-

Phosphorylation: D-Tagatose is phosphorylated at the C1 position by the enzyme fructokinase (ketohexokinase), forming tagatose-1-phosphate.

-

Cleavage: The intermediate, tagatose-1-phosphate, is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.

-

Entry into Central Carbon Metabolism: Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates in glycolysis and can be used for energy production via the TCA cycle, or as precursors for gluconeogenesis or lipid synthesis.

This metabolic pathway makes D-Tagatose-1-¹³C an excellent tracer for investigating several areas of research:

-

Pharmacokinetics and Bioavailability: To precisely quantify the absorption rate and bioavailability of orally administered D-Tagatose.

-

Metabolic Pathway Analysis: To track the flow of the ¹³C label through intermediates of glycolysis, gluconeogenesis, and the TCA cycle to determine the extent and rate of D-Tagatose metabolism.

-

Drug Development: To investigate the effects of D-Tagatose on metabolic disorders. For instance, its metabolism influences glucose homeostasis by promoting glucokinase activity and inhibiting glycogen (B147801) phosphorylase, thereby enhancing glycogen synthesis.

-

Gut Microbiome Research: As a large portion of ingested D-Tagatose reaches the colon, D-Tagatose-1-¹³C can be used to study its fermentation by gut bacteria and the subsequent production of short-chain fatty acids like butyrate.

Quantitative Data on D-Tagatose Metabolism

The following table summarizes key quantitative data related to the metabolism and physiological effects of D-Tagatose in humans.

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | ~15-25% | Humans | |

| Glycemic Index | 3 | Humans | |

| Effect on Liver ATP | ~12% reduction | Humans | |

| Increase in Serum Uric Acid | ~17% | Humans | |

| D-Tagatose-1-phosphate in liver | ~1 mmol/L | Humans |

Visualizations

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracer Study using D-Tagatose-1-¹³C (Oral Gavage)

This protocol is adapted for rodent models to assess the pharmacokinetics and metabolic fate of orally administered D-Tagatose.

-

Objective: To determine the rate of appearance and metabolic fate of orally administered D-Tagatose-1-¹³C in plasma and its incorporation into key metabolites in tissues like the liver.

-

Materials:

-

D-Tagatose-1-¹³C

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Vehicle (e.g., sterile water)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Metabolic chambers (for breath collection, optional)

-

Centrifuge, -80°C freezer

-

-

Methodology:

-

Animal Acclimation and Fasting: Acclimate animals to housing conditions for at least one week. Fast animals overnight (12-16 hours) with free access to water to ensure consistent absorption.

-

Tracer Administration: Prepare a solution of D-Tagatose-1-¹³C in water. Administer a bolus dose (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples (~50-100 µL) from the tail or saphenous vein at baseline (0 min) and at predetermined intervals post-administration (e.g., 15, 30, 60, 90, 120, 180 minutes). Immediately place blood in EDTA-coated tubes, centrifuge to separate plasma, and store plasma at -80°C.

-

Breath Collection (Optional): If measuring oxidation, place the animal in a metabolic chamber to collect expired air for ¹³CO₂ analysis at various time points.

-

Tissue Collection: At the final time point (e.g., 180 minutes), euthanize the animal via an approved method. Rapidly excise tissues of interest (e.g., liver, intestine), freeze them immediately in liquid nitrogen, and store at -80°C until analysis.

-

Sample Processing: For mass spectrometry analysis, metabolites must be extracted from plasma and tissue samples. Homogenize frozen tissues. Extract metabolites using a cold solvent mixture (e.g., 80% methanol (B129727) or methanol:acetonitrile (B52724):water). Centrifuge to pellet proteins and collect the supernatant for analysis.

-

Protocol 2: In Vitro Metabolic Flux Analysis using D-Tagatose-1-¹³C

This protocol is for tracing D-Tagatose metabolism in cultured cells.

-

Objective: To quantify the contribution of D-Tagatose to intracellular metabolic pathways, such as glycolysis and the TCA cycle, in a specific cell line.

-

Materials:

-

Cultured cells (e.g., HepG2 hepatocytes)

-

Standard cell culture medium

-

Labeling medium (custom medium with D-Tagatose-1-¹³C as the primary carbohydrate source)

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Cell scrapers

-

Microcentrifuge tubes, -80°C freezer

-

-

Methodology:

-

Cell Culture: Seed cells in multi-well plates and grow to a desired confluency (typically 80-90%).

-

Tracer Introduction: Aspirate the standard culture medium. Wash cells once with PBS. Replace the medium with the pre-warmed labeling medium containing D-Tagatose-1-¹³C.

-

Isotopic Steady State: Incubate the cells for a sufficient period to approach isotopic steady state, where the isotopic enrichment of key intracellular metabolites becomes constant. This duration varies by cell type and metabolic rates but is often between 6 and 24 hours.

-

Metabolite Extraction:

-

To halt metabolic activity (quenching), rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to the plate, scrape the cells, and transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

-

Sample Preparation:

-

Vortex the lysate and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris and proteins.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen. Store dried extracts at -80°C or proceed to analysis.

-

-

Protocol 3: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a general protocol for analyzing the ¹³C-labeled metabolite extracts from in vivo or in vitro experiments.

-

Objective: To separate, identify, and quantify the mass isotopologues of target metabolites to determine ¹³C enrichment.

-

Methodology:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the chosen chromatographic method (e.g., 50% acetonitrile for HILIC).

-

Chromatographic Separation: Inject the sample into an LC-MS system. Separate metabolites using an appropriate column and gradient. For polar metabolites like sugars and sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.

-

Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer. Acquire data in either full scan mode to identify all ions or using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected metabolites and their isotopologues.

-

Data Analysis: Process the raw data using specialized software. Integrate the peak areas for each mass isotopologue of a given metabolite (e.g., for lactate, M+0, M+1, M+2, M+3). Correct for the natural abundance of ¹³C to determine the fractional enrichment and mass isotopologue distribution (MID) resulting from the D-Tagatose-1-¹³C tracer. This data is then used for metabolic flux modeling.

-

References

Application Notes and Protocols for Novel Enzyme Discovery Using L-Tagatose as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tagatose, a rare ketohexose and an epimer of L-fructose, presents a unique opportunity as a substrate for the discovery of novel enzymes with potential applications in biocatalysis, diagnostics, and drug development. The structural characteristics of this compound make it a candidate for biotransformation by various enzyme classes, including isomerases, epimerases, and dehydrogenases. These undiscovered enzymes could catalyze the synthesis of other rare L-sugars, which are valuable chiral building blocks for pharmaceuticals. This document provides detailed application notes and protocols for designing and executing high-throughput screening campaigns to identify novel enzymes that utilize this compound as a substrate.

Potential Enzymatic Transformations of this compound

This compound can serve as a starting material for a variety of enzymatic reactions, leading to the formation of other rare sugars. The discovery of enzymes catalyzing these transformations is of significant interest. Potential target enzymes and their corresponding reactions include:

-

Isomerases: Catalyze the conversion of this compound (a ketose) to its corresponding aldose, L-talose.

-

Epimerases: Modify the stereochemistry at one or more chiral centers of this compound to produce other L-ketohexoses, such as L-sorbose (C3 epimer) or L-psicose (C4 epimer).

-

Dehydrogenases/Reductases: Catalyze the reduction of this compound to its corresponding sugar alcohol, L-talitol or L-galactitol, or the oxidation of related polyols to form this compound.

High-Throughput Screening Strategies

The discovery of novel enzymes acting on this compound necessitates robust high-throughput screening (HTS) assays. Below are two primary strategies that can be adapted for this purpose.

Strategy 1: Colorimetric Assay Based on Substrate Depletion

This strategy relies on the detection of the disappearance of the ketose substrate, this compound. The Seliwanoff's test, a colorimetric assay specific for ketoses, can be adapted for HTS. In the presence of an active enzyme that converts this compound to a non-ketose product (e.g., an aldose or a sugar alcohol), the concentration of this compound will decrease, resulting in a reduced colorimetric signal.

Strategy 2: Coupled Enzyme Spectrophotometric Assay

This approach involves coupling the enzymatic reaction of interest to a second, indicator reaction that produces a detectable signal (e.g., a change in absorbance). For instance, the product of the primary enzymatic reaction on this compound can serve as a substrate for a dehydrogenase, leading to the reduction or oxidation of a cofactor like NAD+/NADH, which can be monitored spectrophotometrically at 340 nm.

Data Presentation

Quantitative data from screening and enzyme characterization should be systematically organized for clear comparison and interpretation.